2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chloro-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid typically involves the protection of an amino acid with a Boc group followed by further functionalization. One common method involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc)2O . The reaction conditions often include the use of solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can result in an amino derivative.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chloro-hydroxyphenyl moiety can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid: Similar structure but with a cyclobutyl ring instead of a phenyl ring.
2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid is unique due to the presence of both a chloro and a hydroxy group on the phenyl ring, which allows for diverse chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51773-98-9 |
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Molecular Formula |
C13H16ClNO5 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(19)15-10(11(17)18)7-4-5-9(16)8(14)6-7/h4-6,10,16H,1-3H3,(H,15,19)(H,17,18) |
InChI Key |
GJTJTINEPIFZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)O)Cl)C(=O)O |
Origin of Product |
United States |
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